molecular formula C13H20N2O3 B13447105 Procaine N-Oxide

Procaine N-Oxide

Cat. No.: B13447105
M. Wt: 252.31 g/mol
InChI Key: JHSYYHBTKPNKJB-UHFFFAOYSA-N
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Description

Procaine N-Oxide is a derivative of procaine, a well-known local anesthetic. This compound is primarily used in pharmaceutical research and as a certified reference material. It is characterized by the presence of an N-oxide functional group, which significantly alters its chemical properties compared to its parent compound, procaine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procaine N-Oxide can be synthesized through the oxidation of procaine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction typically involves treating procaine with hydrogen peroxide in the presence of a base, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and catalysts like titanium silicalite (TS-1) can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Procaine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of this compound can regenerate the parent compound, procaine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

Procaine N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Procaine N-Oxide involves its interaction with molecular targets similar to procaine. It primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects . Additionally, this compound may interact with other molecular targets, including NMDA receptors and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

    Procaine: The parent compound, used as a local anesthetic.

    Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.

    Benzocaine: A local anesthetic with a simpler structure and shorter duration of action.

Uniqueness of Procaine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, procaine. This functional group allows this compound to participate in specific chemical reactions that procaine cannot, making it valuable in synthetic and analytical applications .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-aminobenzoyl)oxy-N,N-diethylethanamine oxide

InChI

InChI=1S/C13H20N2O3/c1-3-15(17,4-2)9-10-18-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3

InChI Key

JHSYYHBTKPNKJB-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCOC(=O)C1=CC=C(C=C1)N)[O-]

Origin of Product

United States

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